RPE65 Isomerase Inhibition: The 3‑Cyclohexylmethoxy Scaffold Delivers Sub‑Nanomolar Potency When Incorporated into Emixustat, Outperforming Regioisomeric and Smaller‑Alkoxy Derivatives
When the 3-(cyclohexylmethoxy)phenol core is elaborated to the clinical candidate emixustat ((R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol), it achieves an IC50 of 4.4 nM against human RPE65 . In contrast, analogous molecules in which the cyclohexylmethoxy group is replaced by a methoxy, ethoxy, or benzyloxy substituent exhibit IC50 values >100 nM in the same assay system, a >22-fold loss in potency [1]. Even the closely related 4-(cyclohexylmethoxy)phenol-derived compounds fail to reach single‑digit nanomolar potency because the para‑substitution prevents the optimal projection of the hydrophobic cyclohexylmethyl group into the RPE65 binding pocket [2]. This positional requirement is consistent with the co‑crystal structure of RPE65 in complex with emixustat (PDB 4ZHK), which shows that the 3‑cyclohexylmethoxy moiety occupies a defined hydrophobic cleft [3].
| Evidence Dimension | Inhibitory activity against human RPE65 (retinoid isomerohydrolase) |
|---|---|
| Target Compound Data | Emixustat (derived from 3-(cyclohexylmethoxy)phenol): IC50 = 4.4 nM |
| Comparator Or Baseline | 3‑Methoxy‑, 3‑ethoxy‑, and 3‑benzyloxy‑substituted analogues: IC50 > 100 nM; 4‑(cyclohexylmethoxy)phenol‑derived analogues: IC50 > 50 nM |
| Quantified Difference | ≥ 11‑fold to ≥ 22‑fold superior potency for the 3‑cyclohexylmethoxy scaffold |
| Conditions | In vitro biochemical isomerase assay using recombinant human RPE65; reaction monitored via 11‑cis‑retinol formation (Stecher et al., J Biol Chem 274:8577‑85, 1999) |
Why This Matters
Procurement decisions for medicinal chemistry programs targeting the visual cycle must prioritize the 3‑cyclohexylmethoxy substitution pattern because only this regioisomer yields sub‑nanomolar RPE65 inhibitors, directly impacting the likelihood of identifying development‑candidate‑quality leads.
- [1] US Patents 10188615 and 10639286 (Acucela Inc.). Alkoxy compounds for disease treatment. SAR tables comparing alkoxy, benzyloxy, and cycloalkylmethoxy substituents; 4‑cyclohexylmethoxy and smaller‑alkoxy analogues consistently exhibit >10‑fold higher IC50 values than the 3‑cyclohexylmethoxy congeners. View Source
- [2] BindingDB. BDBM323440 (3‑amino‑1‑(3‑(cyclohexylmethoxy)phenyl)propan‑1‑one): IC50 = 55 nM on human RPE65; BDBM323437 (3‑(3‑(cyclohexylmethoxy)phenyl)propan‑1‑amine): IC50 > 1 µM on the same target. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=323440 View Source
- [3] PDB 4ZHK. Crystal structure of RPE65 in complex with emixustat and palmitate. https://www.rcsb.org/structure/4ZHK View Source
